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Staphylococcin C55

Cat. No.: B1575849
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Description

Staphylococcin C55 is a two-component lantibiotic bacteriocin complex originally identified in Staphylococcus aureus strain C55 . This antimicrobial peptide complex consists of two synergistic, ribosomally synthesized and post-translationally modified peptides, C55α and C55β, which are required in equimolar amounts for optimal bactericidal activity . The genetic determinants for this compound are typically located on plasmids and are often associated with the exfoliative toxin B gene in certain phage group II S. aureus strains . This compound exhibits a broad spectrum of inhibitory activity against a wide range of Gram-positive bacteria, making it a valuable research tool . Its activity is highly relevant against clinically significant pathogens, including other Staphylococcus strains (such as MRSA), Micrococcus luteus , Enterococcus faecalis , and various streptococci . The mode of action is attributed to a dual mechanism: the C55α component is predicted to bind to the essential cell wall precursor lipid II, thereby inhibiting cell wall biosynthesis, while the C55β component facilitates the formation of pores in the cytoplasmic membrane of target cells . This synergistic action leads to the rapid efflux of ions like K+ and phosphate, disruption of the membrane potential, and a swift, widespread inhibition of macromolecular biosynthesis, ultimately causing cell death . Due to its novel mechanism, distinct from most traditional antibiotics, this compound is a compelling candidate for fundamental research into alternative strategies to combat antibiotic-resistant bacteria . Its potential applications are explored in studies of bacterial competition, lantibiotic biosynthesis, and the development of novel biocontrol agents . This product is supplied for research purposes only.

Properties

bioactivity

Antibacterial

sequence

CSTNTFSLSDYWGNKGNWCTATHECMSWCK

Origin of Product

United States

Historical Context and Discovery of Staphylococcin C55

Early Investigations into Antimicrobial Activities of Staphylococcus aureus

Research into the production of antibiotic-like substances by Staphylococcus aureus has a long history, dating back well into the 20th century. nih.gov Early scientific inquiries revealed that certain strains of this bacterium could inhibit the growth of other, often closely related, bacteria. nih.gov Several research groups demonstrated that the production of these inhibitory agents, known as bacteriocins, was particularly common among S. aureus strains belonging to phage group II, especially those of phage type 71. nih.gov These initial observations laid the groundwork for more detailed investigations into the specific nature of these antimicrobial compounds and the strains that produce them.

Identification of Staphylococcus aureus C55 as a Prototype Producer

Amidst the growing interest in staphylococcal bacteriocins, researchers sought a representative strain for in-depth study. Staphylococcus aureus strain C55, a member of the phage group II, type 71, was identified as a potent producer of such an inhibitory substance. nih.gov Dajani and Wannamaker adopted strain C55 as the prototype for the bacteriocin (B1578144) producers within this phage group, making it a focal point for subsequent research into the purification and characterization of its antimicrobial products. nih.govfrontiersin.org The consistent and strong inhibitory activity of strain C55 against other S. aureus strains made it an ideal model for elucidating the nature of these compounds. nih.gov

Initial Purification and Characterization of Inhibitory Substances from S. aureus C55 Culture Supernatants

Early attempts to isolate the active agent from S. aureus C55 involved growing the bacterium in tryptic soy broth. nih.gov The initial purification protocol developed by Dajani and colleagues was a multi-step process. nih.gov First, the bacterial cells were removed from the culture, and the inhibitory substance in the supernatant was precipitated using ammonium (B1175870) sulfate (B86663). nih.govresearchgate.net This precipitate was then subjected to gel filtration on a Sephadex G-100 column to further separate the active components based on size. nih.gov This partial purification provided the first glimpse into the biochemical nature of the inhibitory substance produced by the prototype strain C55.

Elucidation of the Multi-Component Nature of Staphylococcin C55

Later, more refined research revealed that the bacteriocin activity of S. aureus C55 was not due to a single molecule but a complex of multiple peptides. nih.govnih.gov Advanced purification techniques, including the use of XAD-2 resin followed by reversed-phase chromatography (C8 and C18), allowed for the separation of the crude extract into three distinct peptide components. nih.govresearchgate.netnih.gov These were named this compoundα, this compoundβ, and this compoundγ. nih.govnih.gov

It was discovered that staphylococcins C55α and C55β are lanthionine-containing antibiotic peptides, also known as lantibiotics. nih.govnih.govnih.gov Crucially, these two peptides exhibit synergistic activity; they are most effective when combined in approximately equimolar amounts, working together to kill susceptible strains of S. aureus and Micrococcus luteus. nih.govnih.gov In contrast, the C55γ peptide was not found to be a lantibiotic and did not enhance the inhibitory action of the other two components. nih.govnih.gov This discovery redefined this compound as a two-component lantibiotic system, a unique feature among bacteriocins. nih.gov The genetic determinants for the production of these peptides were later located on a 32.0-kb plasmid within the S. aureus C55 strain. nih.govnih.govnih.gov

Interactive Data Tables

Table 1: Components of this compound

Component NameMolecular Weight (Da)TypeSynergistic Activity
This compoundα3,339LantibioticActs synergistically with C55β
This compoundβ2,993LantibioticActs synergistically with C55α
This compoundγNot specifiedPeptide (Non-lantibiotic)Does not augment activity of C55α/β

Producer Organisms, Cultivation, and Production Methodologies for Staphylococcin C55

Primary Producer Strain: Staphylococcus aureus C55 (Phage Group II, Type 71)

The prototypal producer of Staphylococcin C55 is the Staphylococcus aureus strain C55. nih.gov This particular strain belongs to the phage group II and is specifically classified as type 71. nih.govpsu.edu Strains within this phage group, and especially type 71, have been recognized for their common production of bacteriocins. nih.gov The genetic determinants for the production of this compound in strain C55 are located on a 32.0 kb plasmid. nih.govnih.gov The loss of this plasmid, which can be induced by cultivating the strain at elevated temperatures such as 42°C, results in a significant reduction in bacteriocin (B1578144) production. nih.govnih.gov

Identification of this compound Production in Other Staphylococcus aureus Strains

While S. aureus C55 is the primary identified producer, the capacity to synthesize this compound is not exclusive to this strain. Production of this bacteriocin has been identified in other S. aureus strains, particularly those that are positive for the pETB plasmid, which also carries the gene for exfoliative toxin B (ETB). nih.govasm.orgnih.gov Research has shown a specific association between the production of ETB and a highly conserved two-component lantibiotic system identical to this compound in phage group II S. aureus strains. asm.orgnih.gov For instance, the clinical isolate S. aureus TY4, which harbors the pETB plasmid, is a known producer of C55. medwinpublishers.com Another strain, S. aureus U0007, carries the genetic determinants for a bacteriocin identified as BacR1, which was later found to be identical to the C55α component of this compound, on a 37 kb plasmid. medwinpublishers.comoup.com This indicates that the genetic machinery for this compound production is present across various strains, often linked with other virulence factors. asm.orgmedwinpublishers.com

Optimized Fermentation and Cultivation Conditions for this compound Biosynthesis

The biosynthesis of this compound is influenced by the conditions under which the producer strains are cultivated. For laboratory-scale production, S. aureus C55 is typically grown in Tryptic Soy Broth (TSB). nih.gov An effective method involves inoculating an overnight culture into a larger volume of TSB and incubating it at 37°C with shaking at 160 rpm for 18 hours. nih.gov While specific optimization studies for this compound are not extensively detailed in the provided context, general principles of bacteriocin production optimization in Staphylococcus can be considered. These often involve adjusting parameters such as pH, temperature, and the composition of the culture medium, including carbon and nitrogen sources and salt concentration. researchpublish.com For example, studies on other staphylococcal bacteriocins have shown that maximal production often corresponds with the maximum cell density of the producer strain and can be significantly influenced by the specific carbon and nitrogen sources used. researchpublish.com The production of this compound is also notably affected by temperature, with cultivation at 42°C leading to the loss of the plasmid responsible for its synthesis and a subsequent decrease in production. nih.govnih.gov

Advanced Purification Strategies for this compound Peptides (C55α, C55β, and C55γ)

This compound is a complex bacteriocin composed of three distinct peptides: C55α, C55β, and C55γ. nih.govresearchgate.net The purification of these peptides to homogeneity requires a multi-step approach to separate them from other components in the culture supernatant. nih.gov

The initial step in the purification of this compound peptides typically involves ammonium (B1175870) sulfate (B86663) precipitation. nih.gov After removing the bacterial cells from the culture broth by centrifugation, ammonium sulfate is added to the supernatant to a saturation of 60%. nih.gov This process causes the peptides to precipitate out of the solution. nih.govsigmaaldrich.comtosohbioscience.com The precipitate is then collected, redissolved, and can be further purified using hydrophobic interaction chromatography (HIC). nih.govcytivalifesciences.com One method utilizes an XAD-2 resin column, where the peptide-containing solution is applied, and the column is washed before eluting the bound peptides with a solvent such as 70% methanol. nih.gov This combination of precipitation and HIC serves as an effective initial cleanup and concentration step. nih.govtosohbioscience.comcytivalifesciences.com

Following initial purification, reversed-phase chromatography is a crucial step for separating the individual C55 peptides. nih.gov This technique separates molecules based on their hydrophobicity. illinois.edu The partially purified material is applied to a C8 reversed-phase column, and the peptides are eluted using a gradient of an organic solvent like acetonitrile. nih.gov This step can achieve a significant increase in specific activity, with yields around 86%. nih.gov For further purification to homogeneity, fractions containing the peptides can be subjected to another round of reversed-phase high-performance liquid chromatography (HPLC) using a C18 column. nih.govillinois.edu This two-step reversed-phase approach effectively separates C55α, C55β, and C55γ from each other. nih.gov

Historically, older purification protocols for staphylococcal bacteriocins involved gel filtration on Sephadex G-100 following ammonium sulfate precipitation. nih.gov More contemporary analysis and purification can involve electrophoretic techniques. nih.govmedwinpublishers.com For instance, sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) can be used to analyze the purity of the fractions obtained from chromatography and to estimate the molecular weights of the purified peptides. psu.edu Bioassays can even be performed directly on the gels to identify the active peptide bands. psu.edu Gel permeation chromatography, which separates molecules by size, has also been used in the purification of other staphylococcins and could be applied to C55. medwinpublishers.com

Molecular Architecture and Structural Determinants of Staphylococcin C55

Composition of Staphylococcin C55: C55α and C55β Peptides

This compound is comprised of two essential peptides, designated C55α and C55β. nih.gov These two peptides are required in approximately equimolar concentrations to exert their full, synergistic antimicrobial effect against susceptible bacteria such as S. aureus and Micrococcus luteus. nih.govnih.gov The genetic determinants for these peptides are located on a 32-kb plasmid in the S. aureus C55 strain. nih.govnih.gov While C55α can exhibit some level of inhibitory activity on its own, its potency is significantly enhanced by the presence of C55β. nih.gov

The molecular masses of the two constituent peptides of this compound have been precisely determined through mass spectrometry. C55α has a molecular weight of 3,339 Da, while C55β has a molecular weight of 2,993 Da. nih.govnih.govnih.govasm.org These values are consistent with the amino acid sequences deduced from their respective genes and account for the post-translational modifications that are characteristic of lantibiotics. nih.gov

Peptide ComponentMolecular Weight (Da)
This compoundα3,339
This compoundβ2,993

N-terminal amino acid sequencing has been instrumental in elucidating the primary structures of both C55α and C55β. nih.gov The sequencing of C55α revealed the sequence XXDhbNXFDhaLXDYWGNKGNWCTA, where 'X' denotes unidentified amino acid residues, and Dhb and Dha represent dehydrobutyrine and dehydroalanine (B155165), respectively. nih.gov These unidentified cycles in Edman degradation often correspond to the locations of lanthionine (B1674491) or β-methyllanthionine residues. nih.govresearchgate.net

The deduced amino acid sequence from the corresponding gene, sacαA, aligns with the sequencing data and clarifies the complete peptide structure. nih.gov Similarly, the N-terminal sequence of C55β was determined to be GDhbPLXLLGGAADhbGVIGYIXNQTXPTTACTRAC. fau.edu The corresponding gene, sacβA, provides the full peptide sequence, with the positions of threonine and serine correlating to the observed dehydro amino acids, and cysteine residues corresponding to the blank cycles in sequencing. nih.gov

PeptideDeduced Amino Acid Sequence (from N-terminal sequencing and gene data)
This compoundαXXDhbNXFDhaLXDYWGNKGNWCTATHECMSWCK fau.edu
This compoundβGDhbPLXLLGGAADhbGVIGYIXNQTXPTTACTRAC fau.edu
Note: X represents lanthionine or β-methyllanthionine residues. Dhb and Dha represent dehydrobutyrine and dehydroalanine, respectively.

Post-Translational Modifications: Lanthionine and Methyl Lanthionine Formation

This compoundα and C55β are classified as lantibiotics due to the presence of the unusual thioether amino acids lanthionine (Lan) and β-methyllanthionine (MeLan). nih.govpsu.edu These structures are formed through a series of post-translational modifications. acs.org Initially, specific serine and threonine residues within the precursor peptides are enzymatically dehydrated to form dehydroalanine (Dha) and dehydrobutyrine (Dhb), respectively. nih.govasm.org Subsequently, the sulfhydryl groups of cysteine residues within the peptide chain perform a Michael-type addition to these unsaturated amino acids, forming the characteristic intramolecular lanthionine and β-methyllanthionine bridges. nih.gov Amino acid composition analyses have confirmed the presence of these modified amino acids in both C55α and C55β. nih.govasm.org These modifications are crucial for the peptides' structure and biological activity.

Structural Insights into the Synergistic Activity of C55α and C55β

The antimicrobial power of this compound lies in the synergistic interaction between its two component peptides, C55α and C55β. nih.gov When combined in roughly equimolar amounts, their inhibitory activity is markedly increased. nih.gov This synergy is essential for their effectiveness against target organisms like S. aureus and Micrococcus luteus. nih.govnih.gov The mechanism of action is believed to involve the formation of pores in the cytoplasmic membrane of susceptible bacteria, leading to cell death. nih.gov

Structurally, this compoundα and C55β show significant homology to the two-component lantibiotic lacticin 3147. nih.gov C55α shares 86% identity with LtnA1, the α-peptide of lacticin 3147, while C55β shares 55% identity with LtnA2. nih.gov This close structural relationship allows for cross-complementation, where hybrid pairs of peptides (e.g., C55α and LtnA2) can exhibit potent antimicrobial activity. nih.gov It has been proposed that one peptide (the α-component) may bind to a specific docking molecule on the target cell membrane, such as lipid II, which then facilitates the pore-forming action of the second peptide (the β-component). nih.gov

Antimicrobial Spectrum and Biological Efficacy of Staphylococcin C55

Inhibitory Activity Against Target Microorganisms (Non-Clinical Context)

Staphylococcin C55 is a two-component lantibiotic, consisting of the peptides C55α and C55β, which act synergistically to exert their antimicrobial effect. nih.govasm.org For optimal activity, these components are required in approximately equimolar amounts. nih.govnih.gov While the individual peptides exhibit some weak activity, their combination results in a significant, up to 128-fold, increase in inhibitory power. asm.orgoup.comnih.gov

Efficacy Against Staphylococcus aureus Strains

This compound exhibits strong inhibitory action against a wide array of Staphylococcus aureus strains. nih.govnih.gov In deferred-antagonism tests, it has been shown to strongly inhibit 120 different S. aureus strains, including those that are resistant to multiple antibiotics and mupirocin. nih.gov Only a small fraction of S. aureus strains, typically those that also produce a similar inhibitory substance, have demonstrated resistance. nih.gov The synergistic action of C55α and C55β is essential for its anti-S. aureus activity. nih.govasm.org

Activity Against Micrococcus luteus

Micrococcus luteus is another bacterium that is highly susceptible to this compound. nih.govmedwinpublishers.comresearchgate.net The synergistic combination of the C55α and C55β peptides is also required for effective inhibition of this organism. nih.govasm.orgresearchgate.net M. luteus is often used as a sensitive indicator strain in laboratory tests to detect the presence and activity of this compound. nih.gov

Effects on Coagulase-Negative Staphylococci

The activity of this compound against coagulase-negative staphylococci (CoNS) appears to be limited. nih.gov While some reports suggest activity against certain CoNS, deferred-antagonism tests on 52 CoNS strains, with the exception of one S. carnosus strain, showed no inhibition. nih.govoup.comnih.gov This indicates a more selective spectrum of activity primarily directed against S. aureus.

Differential Sensitivity Among Gram-Positive Bacteria

This compound demonstrates a varied range of effectiveness against different Gram-positive bacteria. While potent against most S. aureus and M. luteus strains, its activity against other Gram-positive bacteria is not uniform. nih.govnih.gov For instance, the producing strain S. aureus C55 did not inhibit Enterococcus, Listeria, or Bacillus species in initial screenings. nih.govpsu.edu However, concentrated preparations of the C55 peptides have been shown to inhibit a wider range of Gram-positive bacteria, including Lactococcus lactis. nih.govpsu.edu A bacteriocin-like substance, BacR1, which was later identified as being identical to C55α, was reported to have activity against a broad range of Gram-positive bacteria. oup.comnih.gov

Limitations in Inhibitory Spectrum

Despite its potent activity against specific targets, this compound has clear limitations in its antimicrobial spectrum.

Inefficacy Against Gram-Negative Bacteria (e.g., Escherichia coli)

In contrast to its potent activity against susceptible Gram-positive strains, this compound is ineffective against Gram-negative bacteria. nih.govscialert.net Studies have consistently shown a lack of inhibitory action against organisms such as Escherichia coli. nih.gov This resistance is attributed to the fundamental structural differences in the cell envelopes of Gram-negative bacteria. The outer membrane of Gram-negative bacteria acts as a formidable barrier, preventing bacteriocins like this compound from reaching their target site, the cytoplasmic membrane. medwinpublishers.comru.nl

Concentration-Dependent Activity and Synergistic Enhancement

The antimicrobial potency of this compound is intrinsically linked to its concentration and the synergistic interplay between its two active peptide components, this compoundα and this compoundβ. nih.govnih.govoup.com While faint antimicrobial activity can sometimes be observed with the individual peptides, their combination in equimolar concentrations is required to achieve the full and potent bactericidal effect. researchgate.netkarger.com

Research has demonstrated that the synergistic action of C55α and C55β results in a significant increase in inhibitory activity. nih.gov For instance, one study noted a 128-fold increase in activity when an equimolar ratio of C55β was added to C55α. oup.com This synergistic relationship is a hallmark of type S (synergy) two-chain bacteriocins, where both components are essential for optimal activity. mdpi.comnih.gov The mechanism of this synergy involves the two peptides working in concert to form pores in the cytoplasmic membrane of target cells, leading to widespread inhibition of macromolecular biosynthesis and ultimately, cell death. nih.govnih.govmedwinpublishers.com

The activity of this compound is also dose-dependent, meaning the extent of bacterial inhibition is directly related to the concentration of the bacteriocin (B1578144) applied. psu.edu The minimal inhibitory concentration (MIC) is the lowest concentration that prevents visible growth of a microorganism. While specific MIC values can vary depending on the target strain and experimental conditions, the principle of concentration-dependent killing remains a key aspect of its biological efficacy. psu.edu

The table below summarizes the key aspects of this compound's activity:

FeatureDescriptionSupporting Evidence
Primary Target Gram-positive bacteria, including various strains of Staphylococcus aureus and Micrococcus luteus. nih.govnih.gov
Ineffectiveness No significant activity against Gram-negative bacteria like Escherichia coli. nih.govscialert.net
Synergy Requires the combined action of two peptides, C55α and C55β, for full antimicrobial effect. nih.govnih.govoup.comresearchgate.netkarger.com
Concentration The degree of inhibition is dependent on the concentration of the bacteriocin. psu.edu

Mechanisms of Action of Staphylococcin C55

Cellular Target Identification: Cytoplasmic Membrane

The primary cellular target for Staphylococcin C55 is the cytoplasmic membrane of susceptible bacteria. nih.govnih.gov This has been a consistent finding in mode-of-action studies, which indicate that the initial interaction of the bacteriocin (B1578144) with the target cell occurs at this crucial boundary. nih.gov The cytoplasmic membrane's role as the principal site of action is a common feature among many bacteriocins produced by Gram-positive bacteria. nih.gov

Membrane Permeabilization and Pore Formation

Following the binding to the cytoplasmic membrane, this compound induces cell death primarily through the formation of pores in the membrane. nih.govnih.govmedwinpublishers.com This pore formation leads to a significant increase in membrane permeability. The synergistic action of both the C55α and C55β peptides is essential for this process. nih.gov The disruption of the membrane integrity results in the leakage of vital intracellular components, such as ions and small molecules, which dissipates the proton motive force and ultimately leads to cell death. mdpi.comfau.edu While the individual peptides, C55α and C55β, may show some faint antimicrobial activity on their own, their combination in equimolar amounts is required for potent, synergistic killing of target cells like S. aureus and Micrococcus luteus. nih.govresearchgate.netkarger.com

Inhibition of Macromolecular Biosynthesis

A direct consequence of membrane permeabilization and the collapse of the proton motive force is the widespread inhibition of macromolecular biosynthesis. nih.govnih.govmedwinpublishers.com The synthesis of essential macromolecules such as proteins, RNA, and DNA is an energy-dependent process. The disruption of the membrane's electrochemical gradient by this compound effectively halts these vital cellular functions, contributing to the rapid bactericidal effect of the lantibiotic. nih.govpsu.edu This inhibition is considered a secondary effect resulting from the primary damage inflicted upon the cytoplasmic membrane. oup.com

Comparative Analysis with Other Two-Component Lantibiotics (e.g., Lacticin 3147)

This compound belongs to a class of two-component lantibiotics and shares significant similarities with others in this group, most notably Lacticin 3147, which is produced by Lactococcus lactis. nih.govoup.com

Structural and Genetic Similarity : this compound and Lacticin 3147 are closely related, with their respective peptide components showing considerable amino acid identity. The α-peptides (C55α and LtnA1) exhibit 86% identity, while the β-peptides (C55β and LtnA2) have 55% identity. nih.govteagasc.ie This high degree of similarity suggests a common evolutionary ancestor. nih.gov

Synergistic Activity : Both bacteriocins require the synergistic action of their two peptide components for optimal antimicrobial activity. nih.govnih.govpsu.edu Interestingly, the relatedness is so close that hybrid pairs of the peptides, such as LtnA1 with C55β and C55α with LtnA2, demonstrate significant antimicrobial activity, often in the nanomolar range. nih.govteagasc.ie

Mode of Action : The proposed mechanism of action for both lantibiotics is similar. It is suggested that one peptide (the α-peptide) is primarily responsible for binding to a docking molecule on the target cell, while the second peptide (the β-peptide) is then able to insert into the membrane and form a pore. frontiersin.orgnih.gov

Table 1: Comparison of this compound and Lacticin 3147
FeatureThis compoundLacticin 3147Reference
Producing OrganismStaphylococcus aureusLactococcus lactis nih.govoup.com
Component PeptidesC55α and C55βLtnA1 and LtnA2 nih.gov
Peptide Identity (α-peptides)86% nih.govteagasc.ie
Peptide Identity (β-peptides)55% nih.govteagasc.ie
Primary MechanismPore formation in the cytoplasmic membrane nih.govfrontiersin.org
Cross-ComplementationHybrid peptide pairs (e.g., LtnA1:C55β) are active nih.govteagasc.ie

Potential Interaction with Specific Cellular Components (e.g., Lipid II Binding)

There is growing evidence to suggest that, like many other lantibiotics, this compound may interact with Lipid II, an essential precursor in bacterial cell wall biosynthesis. researchgate.netfrontiersin.orgnih.gov

Biosynthesis Pathway and Genetic Organization of Staphylococcin C55

Plasmid-Encoded Genetic Determinants of Staphylococcin C55 Production

The production of this compound is intrinsically linked to the presence of specific plasmids within the host Staphylococcus aureus strain. tandfonline.com These extrachromosomal DNA elements carry the entire genetic blueprint necessary for the synthesis, modification, and transport of this bacteriocin (B1578144).

Characteristics of Associated Plasmids (e.g., 32 kb plasmid)

The genetic determinants for this compound are found on plasmids of varying sizes. In the prototype strain, S. aureus C55, these genes are located on a 32 kb plasmid. nih.govnih.gov However, similar genetic arrangements have been identified on a 37 kb plasmid in S. aureus U0007 and a 38 kb pETB plasmid in the clinical isolate S. aureus TY4. nih.govmedwinpublishers.com An interesting and consistent feature of these plasmids is the close association of the bacteriocin structural genes with the gene for exfoliative toxin B, an exotoxin linked to skin infections in humans. nih.govnih.gov In addition to the large 32.0 kb plasmid, S. aureus C55 also harbors a smaller 2.5 kb plasmid. researchgate.netasm.org

Plasmid Curing and Loss of Bacteriocin Production

The crucial role of the plasmid in this compound production is demonstrated through plasmid curing experiments. When S. aureus C55 is grown at an elevated temperature of 42°C, a high percentage of the resulting colonies lose the ability to produce the bacteriocin. researchgate.netasm.orgnih.gov This loss of inhibitory activity is directly correlated with the elimination of the 32.0-kb plasmid. researchgate.netasm.org Strains that have been "cured" of this plasmid are not only unable to produce this compound but also become susceptible to its effects, indicating that the plasmid also encodes for immunity. nih.govnih.gov The production of the bacteriocin can be restored by reintroducing the purified 32-kb plasmid DNA into the cured, non-producing strain. researchgate.netasm.org

Identification and Characterization of Structural Genes

The core of the this compound biosynthesis system lies in its structural genes, which encode the precursor peptides of the two active components.

sacαA (encoding C55α) and sacβA (encoding C55β)

The two structural genes responsible for producing the precursor peptides of this compound are designated sacαA and sacβA. nih.govkarger.com The gene sacαA encodes the prepeptide for C55α, while sacβA encodes the prepeptide for C55β. nih.govresearchgate.net These two genes are located in close proximity on the plasmid. nih.govresearchgate.net The deduced amino acid sequences from these genes correspond to the N-terminal sequences of the purified C55α and C55β peptides. researchgate.net this compoundα and C55β are two-component lantibiotics that work together to inhibit the growth of other bacteria. nih.gov

Genes Involved in Post-Translational Modification and Processing

Following ribosomal synthesis, the precursor peptides of this compound undergo a series of post-translational modifications to become active. These modifications are carried out by specific enzymes encoded by genes located within the same gene cluster.

lanM Genes (sacM1, sacM2) for Dehydration and Thioether Formation

A key step in the maturation of lantibiotics is the dehydration of serine and threonine residues and the subsequent formation of thioether bridges (lanthionine and β-methyllanthionine). In the this compound system, these modifications are catalyzed by enzymes encoded by lanM genes. karger.comuni-tuebingen.deoup.com Specifically, two such genes, sacM1 and sacM2, have been identified within the this compound gene cluster. karger.comresearchgate.netuni-tuebingen.de These enzymes are responsible for the characteristic ring structures found in the final C55α and C55β peptides. karger.comuni-tuebingen.de The presence of two lanM genes is a feature shared with other two-component lantibiotics like lacticin 3147, suggesting that each enzyme may be dedicated to the modification of one of the two peptides. oup.com

sacJ: Zinc and NADPH-Dependent LanJA-Type Dehydrogenase

The biosynthesis of this compound involves a specialized modification enzyme encoded by the sacJ gene. This gene codes for SacJ, a zinc and NADPH-dependent dehydrogenase belonging to the LanJA-type family of enzymes. uni-tuebingen.de The primary role of these dehydrogenases in lanthipeptide biosynthesis is the reduction of dehydrated amino acid residues. nih.gov

Research into related LanJA enzymes, such as LtnJA from the lacticin 3147 pathway, has provided insights into the function of SacJ. These enzymes facilitate the conversion of dehydroalanine (B155165) (Dha) residues to D-alanine (D-Ala). nih.gov This modification can be crucial for the final structure and activity of the lantibiotic. However, studies have indicated a specific substrate preference. The LanJA dehydrogenase in the this compound biosynthesis pathway, SacJ, is capable of reducing Dha residues but does not act on dehydrobutyrine (Dhb) residues present in the peptide sequences. nih.gov This specificity underscores the precise enzymatic control exerted during the maturation of the this compound peptides.

Genes for Transport and Secretion: sacT (Putative Lantibiotic Transporter)

The secretion of the mature this compound peptides from the producer cell is handled by a dedicated transport system. The biosynthetic gene cluster includes the sacT gene, which is believed to encode a lantibiotic transporter. oup.com SacT shows significant homology with ATP-binding cassette (ABC) transporters, which are commonly involved in the transport and processing of lantibiotics. nih.govresearchgate.net

Comparative analysis reveals that the SacT protein shares 49.3% identity and 69.2% similarity with LtnT, the transporter for the related two-component lantibiotic, lacticin 3147. nih.gov These transporters are often bifunctional, containing both a peptidase domain for cleaving the leader peptide from the propeptide and a transmembrane domain for exporting the mature bacteriocin. researchgate.net Therefore, SacT is a crucial component, likely responsible for both the final proteolytic activation and the secretion of this compoundα and C55β. oup.comnih.gov

Transcriptional Regulation and Operon Organization of the this compound Biosynthetic Gene Cluster

The genes required for the production of this compound are organized in a compact genetic unit known as a biosynthetic gene cluster. This organization as an operon, a common feature in prokaryotes, allows for the coordinated expression of all necessary genes. jackwestin.comlibretexts.org The genes are located on a large, 32-kb plasmid in Staphylococcus aureus strain C55. nih.govresearchgate.net

Sequence analysis of a 6,276 bp fragment of this plasmid revealed the presence of at least four open reading frames (ORFs) oriented in the same direction, which is indicative of a polycistronic transcriptional unit. researchgate.netresearchgate.net These genes include the two structural genes, sacαA and sacβA (also referred to as sacAα and sacAβ), followed by genes for modification and transport, sacM1 and sacT. researchgate.net More recent reports have identified additional genes involved in the biosynthesis, such as sacM2 and sacJ. researchgate.net The entire cluster of this compound ORFs is arranged identically to the corresponding gene cluster for lacticin 3147, suggesting a shared evolutionary origin and regulatory mechanism. nih.govresearchgate.net The coordinated transcription from a single promoter region ensures that all components needed for bacteriocin synthesis—the precursor peptides, modification enzymes, and the transporter—are produced simultaneously when required. jackwestin.com

This compound Biosynthetic Genes Putative Function
sacαA (sacAα)Structural gene for the C55α precursor peptide. nih.govresearchgate.net
sacβA (sacAβ)Structural gene for the C55β precursor peptide. nih.govresearchgate.net
sacM1Lantibiotic modification enzyme (LanM family). oup.comnih.gov
sacM2Lantibiotic modification enzyme (LanM family). uni-tuebingen.deresearchgate.net
sacJZinc and NADPH-dependent LanJA-type dehydrogenase. uni-tuebingen.denih.gov
sacTPutative ABC transporter for secretion and processing. oup.comnih.gov

Association with Other Genetic Elements (e.g., Exfoliative Toxin B Determinant)

A notable feature of the this compound system is the close genetic linkage of its biosynthetic gene cluster with the determinant for exfoliative toxin B (ETB). ucc.ienih.gov ETB is a virulence factor responsible for the blistering skin condition known as staphylococcal scalded-skin syndrome (SSSS). asm.orgresearchgate.net

In S. aureus strain C55, the genes for this compound production (sacαA, sacβA, sacM1, and sacT) are located on the same 32-kb plasmid that carries the structural gene for ETB. nih.gov This co-localization is not unique to strain C55; the bacteriocin structural genes are consistently found in close association with the ETB determinant on plasmids in various phage group II S. aureus strains, such as the pETB plasmid in the clinical isolate TY4. ucc.ienih.govnih.gov This genetic linkage suggests a potential co-regulatory mechanism or a synergistic role in the bacterial life cycle. The loss of this plasmid, which can occur during laboratory passage, results in the simultaneous loss of both ETB and this compound production. nih.gov

Genetic Elements on the pETB Plasmid (Strain C55) Description
This compound Gene ClusterContains genes (sacαA, sacβA, sacM1, sacT, etc.) for the production of the two-component lantibiotic. nih.gov
Exfoliative Toxin B (ETB) GeneThe structural gene encoding the ETB virulence factor. nih.govnih.gov

Mechanisms of Resistance and Immunity to Staphylococcin C55

Self-Protection Mechanisms in Producer Strains

Producer strains of Staphylococcin C55 possess innate defense mechanisms to avoid self-intoxication. These systems are genetically encoded and provide a high level of specific protection.

Plasmid-Encoded Immunity Genes

The genetic determinants for the production of this compound, along with the genes responsible for immunity, are located on a large plasmid, approximately 32.0 kb in size. asm.orgasm.orgmedwinpublishers.com This plasmid is essential for the producer strain's ability to synthesize the bacteriocin (B1578144) and to protect itself from the bacteriocin's lethal effects. asm.orgoup.com Strains that are "cured" of this plasmid lose their ability to produce this compound and become susceptible to its action. asm.orgnih.gov The presence of these immunity genes on the same plasmid as the bacteriocin structural genes ensures the vertical transmission of this protective trait to subsequent generations. asm.orgoup.com

The this compound operon is found on a 32-kB plasmid, which has been demonstrated to shield the producer strain from being killed by this bacteriocin. oup.com The genes encoding exfoliative toxin B (ETB) are located on a plasmid known as pETB, which also contains the genes for bacteriocin synthesis. As a result, it has been reported that pETB-positive strains produce the C55 bacteriocin. nih.gov

Role of Specific Open Reading Frames in Immunity

Downstream of the bacteriocin synthesis genes within the pETB plasmid, specific open reading frames (ORFs) have been identified as crucial for immunity. nih.gov Research has pinpointed two key immunity factors: orf 46-47 and orf 48. nih.gov

Experiments involving the deletion of the pETB plasmid from a producer strain rendered it susceptible to the bacteriocin. Subsequent introduction of these immunity factors into the cured strain provided varying degrees of protection. The strain containing orf 46-47 exhibited complete resistance to the bacteriocin, while the strain with orf 48 showed only partial resistance. nih.gov This indicates a hierarchical or complementary role of these ORFs in conferring full immunity. Two open reading frames located downstream of the this compound operon are critical for providing immunity against it. oup.com

Open Reading FrameLevel of Resistance Conferred
orf 46-47Complete Resistance nih.gov
orf 48Partial Resistance nih.gov

Cross-Immunity with Related Lantibiotics (e.g., Lacticin 3147)

This compound shares significant structural and genetic homology with Lacticin 3147, another two-component lantibiotic produced by Lactococcus lactis. nih.govasm.org This relatedness extends to their immunity mechanisms. It has been established that producer strains of this compound are cross-immune to Lacticin 3147. nih.gov This phenomenon suggests that the immunity proteins of this compound can recognize and neutralize Lacticin 3147, and vice-versa.

This cross-immunity has significant implications, as it indicates a natural reservoir of S. aureus strains that are inherently protected against Lacticin 3147. nih.gov The potential for "immune mimicry," where non-producing strains acquire immunity gene homologues, poses a challenge for the therapeutic application of these lantibiotics. nih.gov

Emergence of Resistance in Target Strains

While dedicated immunity is a feature of producer strains, susceptible (target) strains can also develop resistance to this compound through genetic mutations.

Escape Mutations in Two-Component Systems and ABC Transporters

The emergence of resistance in target bacterial cells can occur through escape mutations. nih.gov These mutations often arise in genes encoding two-component systems (TCS) and ATP-binding cassette (ABC) transporters. nih.govliverpool.ac.uk TCSs are crucial for bacteria to sense and respond to environmental stimuli, including the presence of antimicrobial peptides. frontiersin.org Mutations in these systems can alter the cell's response to this compound, leading to reduced susceptibility. liverpool.ac.uk

ABC transporters are membrane proteins that can function as efflux pumps, actively removing toxic substances from the cell. researchgate.netnih.gov Mutations that enhance the expression or activity of specific ABC transporters can lead to increased efflux of this compound, preventing it from reaching its intracellular target and thereby conferring resistance. nih.govnih.gov For instance, in S. aureus, the DesKR-like TCS system, located in an operon with genes for an ABC transporter, has been implicated in resistance to antimicrobials produced by other staphylococci. liverpool.ac.uk

Genetic ElementFunction in Resistance
Two-Component Systems (TCS)Altered cellular response to the bacteriocin liverpool.ac.uk
ABC TransportersEfflux of the bacteriocin from the cell nih.govnih.gov

Bacterial Surface Remodeling as a Resistance Strategy

Another mechanism of resistance involves the modification of the bacterial cell surface. nih.govfrontiersin.org The initial interaction between this compound and a target cell is often electrostatic, involving the binding of the cationic bacteriocin to the negatively charged components of the bacterial cell wall and membrane. jst.go.jp

Bacteria can develop resistance by altering the net charge of their cell surface, for example, by modifying teichoic acids or phospholipids. frontiersin.org This remodeling can reduce the binding affinity of this compound, thereby hindering its ability to disrupt the cell membrane or inhibit cell wall synthesis. nih.govfrontiersin.org This strategy effectively creates a physical and chemical barrier that prevents the bacteriocin from reaching its site of action. frontiersin.org

Structure Activity Relationship Sar and Engineering of Staphylococcin C55 Analogs

Elucidation of Essential Residues and Structural Motifs for Antimicrobial Activity

The antimicrobial potency of Staphylococcin C55 is intrinsically linked to its unique structural features, which are a result of post-translational modifications. These modifications include the formation of lanthionine (B1674491) and β-methyllanthionine bridges from serine and threonine residues, respectively. annualreviews.org The structural integrity conferred by these thioether rings is vital for the peptide's stability and its ability to interact with bacterial membranes. psu.edu

While faint antimicrobial activity has been noted for the individual C55α and C55β peptides, their synergistic action at an equimolar ratio is essential to achieve full antimicrobial potency. karger.com This suggests that specific interactions between the two peptides are necessary for their mechanism of action, which is believed to involve pore formation in the cytoplasmic membrane of target bacteria. nih.gov

The genetic determinants for this compound production are located on a 32-kb plasmid in Staphylococcus aureus strain C55. nih.gov This plasmid also confers immunity to the producing strain, highlighting the potent nature of this bacteriocin (B1578144). nih.gov The biosynthesis of this compound involves a complex enzymatic machinery, including modification enzymes like SacM1 and a transporter protein SacT, which are homologous to those found in the lacticin 3147 biosynthetic pathway. asm.org

Comparative SAR with Homologous Lantibiotics

This compound shares significant structural and functional similarities with other two-component lantibiotics, most notably lacticin 3147, produced by Lactococcus lactis. nih.govoup.com This relatedness is evident in the amino acid sequences of their respective peptide components and the organization of their biosynthetic gene clusters. nih.govasm.org Other related two-component lantibiotics include plantaricin W, cytolysin, haloduracin, Smb, and BHT-A. nih.govpsu.edu

The two peptides of this compound, C55α and C55β, exhibit significant amino acid sequence identity with the corresponding peptides of lacticin 3147, LtnA1 and LtnA2. Specifically, C55α shares 86% identity with LtnA1, while C55β shares 55% identity with LtnA2. nih.govnih.gov The highest degree of homology between C55β and LtnA2 is found in the C-terminal region of the propeptides. nih.gov This high degree of similarity suggests a conserved evolutionary origin and functional mechanism.

The genetic organization of the this compound and lacticin 3147 biosynthetic gene clusters is also remarkably similar. asm.org The genes responsible for peptide modification (SacM1 and LtnM1) and transport (SacT and LtnT) show considerable homology, further underscoring their close relationship. asm.org

Peptide Comparison Amino Acid Identity Reference
This compoundα vs. Lacticin 3147 A186% nih.govnih.gov
This compoundβ vs. Lacticin 3147 A255% nih.govnih.gov

Cross-Complementation Experiments and Hybrid Lantibiotic Generation

The functional relatedness between this compound and lacticin 3147 has been demonstrated through cross-complementation experiments. Hybrid peptide pairs, consisting of one peptide from each lantibiotic system (e.g., C55α with LtnA2, and LtnA1 with C55β), were found to exhibit significant antimicrobial activity, with potencies in the nanomolar range. nih.govnih.gov This indicates that the structural domains responsible for synergistic interaction are highly conserved between the two systems.

Furthermore, gene replacement studies have been conducted where the structural genes for this compound were substituted into the lacticin 3147 operon. nih.gov These experiments revealed that the lacticin 3147 modification machinery could successfully process and produce active C55α. nih.govnih.gov However, the production of active C55β by the lacticin system was not achieved, suggesting a higher degree of specificity in the modification and/or transport of the β-peptide. nih.govnih.gov

Hybrid Peptide Pair Activity Reference
C55α + LtnA2Nanomolar range nih.govnih.gov
LtnA1 + C55βNanomolar range nih.govnih.gov

Approaches for Rational Design and Engineering of this compound Derivatives

The amenability of lantibiotics to ribosomal synthesis opens up avenues for their rational design and engineering. psu.edu By modifying the genetic blueprint, it is possible to create derivatives with enhanced antimicrobial activity, improved stability, or altered target specificity. psu.edunih.gov

Bioengineering strategies, such as site-directed mutagenesis, can be employed to investigate the contribution of specific amino acid residues to the activity of this compound. For instance, attempts to replace residues in LtnA1 with their counterparts from C55α revealed that certain mutations, like L21A, were not tolerated, suggesting a critical role for this residue in peptide production or stability. nih.gov Such studies provide a blueprint for the rational design of novel lantibiotic variants with potentially enhanced properties. oup.com The overarching goal of these bioengineering efforts is to generate derivatives with improved antimicrobial efficacy or better physicochemical characteristics. nih.govcit.ie

While biosynthesis is the natural route for this compound production, chemical synthesis offers a powerful alternative for generating analogs with precise modifications. Solid-phase peptide synthesis (SPPS) allows for the incorporation of non-proteinogenic amino acids and the creation of novel thioether bridge patterns, providing deeper insights into the structure-activity relationship. Although specific examples of the complete chemical synthesis of this compound are not detailed in the provided context, the successful synthesis of analogs of related lantibiotics like lacticin 3147 demonstrates the feasibility of this approach.

Ecological Roles and Environmental Impact of Staphylococcin C55

Role in Intra- and Inter-Species Competition within Microbial Communities

Bacteriocins like Staphylococcin C55 are key mediators of competitive interactions within microbial habitats. asm.orgmdpi.com These antimicrobial peptides are typically active against bacteria that are closely related to the producing organism, suggesting a primary role in niche competition. asm.org this compound, produced by S. aureus C55, demonstrates potent activity against other strains of S. aureus and some coagulase-negative staphylococci. nih.govasm.org This targeted inhibition helps the producer strain to outcompete its direct competitors for resources and space within a shared ecological niche. mdpi.com

Interestingly, this compound is a two-component lantibiotic, requiring the synergistic action of two distinct peptides, C55α and C55β, for full antimicrobial activity. asm.orgkarger.com While the individual peptides show some faint antimicrobial activity, their combination in equimolar amounts is necessary for a potent effect. karger.com This synergistic mechanism may represent a sophisticated strategy for bacterial competition. researchgate.net

Contribution to Producer Strain Fitness and Colonization Dynamics

The production of this compound significantly enhances the fitness of the producer strain, particularly in the context of colonization. asm.org By inhibiting the growth of competing bacteria, the producer strain can more effectively establish and maintain its presence in a particular environment, such as the human skin and nasal passages. nih.govresearchgate.net This competitive advantage is a crucial factor in the successful colonization by S. aureus. researchgate.net

Producer strains possess immunity mechanisms that protect them from the bacteriocin (B1578144) they produce, a critical feature for survival in a competitive environment. asm.orgmdpi.com This self-protection, coupled with the ability to eliminate competitors, provides a distinct advantage. asm.org The production of bacteriocins is considered an important trait for bacterial fitness, enabling them to compete against other microorganisms within a niche. mdpi.comnih.gov

The ecological role of bacteriocins like this compound extends beyond simple inhibition. Some bacteriocins can also act as signaling peptides in quorum sensing systems or in interactions with the host immune system, adding another layer of complexity to their contribution to producer strain fitness. mdpi.comnih.gov

Influence on Microbiota Composition and Bacterial Interference

The targeted antimicrobial activity of this compound has a direct impact on the composition of the surrounding microbiota. researchgate.net By selectively inhibiting susceptible strains, this compound can alter the balance of microbial populations. This process of bacterial interference is a key factor in determining which species can coexist in a given niche. researchgate.net

The ability of bacteriocin-producing commensal bacteria to regulate colonization by pathogenic species is a well-recognized phenomenon. mdpi.com In the context of the human microbiome, the production of bacteriocins by some staphylococcal species can prevent the colonization or infection by more pathogenic species like S. aureus. nih.govkarger.com this compound, produced by S. aureus itself, contributes to the competitive landscape, potentially displacing other resident bacteria to favor its own persistence. researchgate.net

The composition of bacterial communities is shaped by a complex interplay of host-bacteria and interbacterial interactions. karger.com Secondary metabolites, including bacteriocins, are crucial components of these interactions, providing beneficial traits to the producing bacteria. karger.com The production of this compound is a clear example of how a single bacterial product can significantly influence the structure and dynamics of a microbial ecosystem.

Dissemination of this compound Genetic Determinants via Mobile Elements

The genes responsible for the production of and immunity to this compound are often found on mobile genetic elements (MGEs), such as plasmids. nih.govresearchgate.netnih.gov Specifically, the genetic determinants for this compound in strain C55 are located on a 32-kb plasmid. nih.govasm.orgnih.gov This plasmid also carries the gene for exfoliative toxin B, indicating a potential link between bacteriocin production and virulence. nih.gov

The presence of bacteriocin genes on MGEs is a common feature and facilitates their transfer between different bacterial strains and even species through horizontal gene transfer. researchgate.netnih.govresearchgate.net This mobility allows for the rapid dissemination of the genetic blueprint for this compound production throughout staphylococcal populations, contributing to the adaptation and evolution of these bacteria. nih.gov The loss of the 32.0-kb plasmid in S. aureus C55, which can occur when the strain is grown at elevated temperatures, results in the inability to produce the bacteriocin, highlighting the direct link between the plasmid and this trait. asm.org

Non Clinical and Biotechnological Applications of Staphylococcin C55

Food Preservation and Biopreservation Technologies

The quest for natural and effective food preservatives has highlighted the potential of bacteriocins like Staphylococcin C55. nih.govingentaconnect.com These proteinaceous inhibitors offer a biological alternative to chemical preservatives, addressing the growing consumer demand for clean-label food products. nih.gov

Use as a Natural Antimicrobial in Food Systems

This compound has demonstrated inhibitory activity against a range of Gram-positive bacteria, including several foodborne pathogens. nih.govingentaconnect.com Its potential as a biopreservative is being explored in various food categories, such as dairy, meat, egg, and vegetable products. medwinpublishers.com The synergistic action of its two components, C55α and C55β, is required for optimal antimicrobial effect against susceptible bacteria like Staphylococcus aureus and Micrococcus luteus. nih.govresearchgate.net

Research has shown that bacteriocins can be effective in controlling spoilage and pathogenic bacteria in diverse food systems. teagasc.ie For instance, the related bacteriocin (B1578144) lacticin 3147, which shares significant identity with this compound, has been shown to be effective against Bacillus cereus on bean sprouts. teagasc.ie The similarity between these bacteriocins suggests that this compound could have comparable applications in ensuring food safety and extending shelf life. teagasc.ie

Component PeptideMolecular Weight (Da)Key Characteristic
This compoundα3,339Lanthionine-containing peptide; requires C55β for synergistic activity. nih.gov
This compoundβ2,993Lanthionine-containing peptide; requires C55α for synergistic activity. nih.gov

Integration into Food Packaging Materials for Controlled Release

Incorporating antimicrobial agents directly into food packaging is an innovative approach to enhance food safety. This method allows for the gradual release of the preservative onto the food surface, which can be more effective than direct application methods like dipping or spraying. medwinpublishers.com The controlled release from an active packaging film helps to maintain a sufficient concentration of the bacteriocin on the food surface, counteracting potential inactivation by food components or dilution. medwinpublishers.com While the specific integration of this compound into food packaging is an area of ongoing research, the principles established with other bacteriocins pave the way for its potential use in this technology.

Potential in Veterinary Applications

The antimicrobial properties of this compound extend to pathogens of veterinary importance, suggesting its potential use in animal health. nih.govresearchgate.net The rise of antibiotic resistance in animal pathogens necessitates the exploration of alternative antimicrobial strategies. nih.govingentaconnect.com

Control of Animal Pathogens (e.g., in Bovine Mastitis)

Bovine mastitis, an inflammation of the mammary gland commonly caused by bacteria like Staphylococcus aureus, is a significant economic issue in the dairy industry. frontiersin.orgthecattlesite.com The effectiveness of conventional antibiotic treatments can be low, and resistance is a growing concern. frontiersin.orgthecattlesite.comopenveterinaryjournal.com Staphylococcins, including C55, are being investigated as potential agents for the prevention or treatment of such infections. nih.govingentaconnect.com

Strains of Staphylococcus aureus isolated from cases of bovine mastitis have themselves been found to produce bacteriocins. researchgate.net This indicates a natural role for these peptides in bacterial competition within the bovine udder. The ability of this compound to inhibit various S. aureus strains makes it a candidate for development into a therapeutic or prophylactic agent to control mastitis. oup.comucc.ie

Application AreaTarget Pathogen ExampleRationale for this compound Use
Food PreservationListeria monocytogenes, Bacillus cereusInhibits growth of common food spoilage and pathogenic bacteria. nih.govjst.go.jptandfonline.com
Veterinary MedicineStaphylococcus aureus (Bovine Mastitis)Offers a potential alternative to conventional antibiotics amid rising resistance. nih.govthecattlesite.comresearchgate.net

Inhibition of Biofilm Formation (General)

Bacterial biofilms, which are communities of microorganisms attached to a surface and encased in a protective matrix, are notoriously difficult to eradicate and are a source of persistent infections and contamination. researchgate.netcit.ie Several bacteriocins have demonstrated the ability to inhibit biofilm formation. researchgate.netnih.gov

This compound, like other related lantibiotics, has the potential to disrupt the processes necessary for biofilm development. researchgate.netnih.gov For example, some lantibiotics interfere with the biosynthesis of teichoic acids, which are crucial components of the cell wall in Gram-positive bacteria and play a role in biofilm formation. nih.gov The capacity to target and inhibit biofilms makes bacteriocins like this compound valuable candidates for development as anti-biofilm agents in various industrial and environmental settings. researchgate.net

Role in the Discovery of Novel Antimicrobials (General, excluding specific clinical human trials)

The unique structures and mechanisms of action of bacteriocins like this compound make them excellent models for the discovery and design of new antimicrobial drugs. medwinpublishers.comresearchgate.net As antibiotic resistance continues to compromise the effectiveness of existing drugs, there is an urgent need for novel compounds. psu.edufrontiersin.org

This compound belongs to the two-component lantibiotic family, a subgroup that requires the synergistic action of two distinct peptides for optimal activity. teagasc.iepsu.edu Studying the structure-function relationships of these complex bacteriocins provides valuable insights for bioengineering. teagasc.ie Researchers can investigate how modifications to the peptide sequences affect their antimicrobial spectrum and potency, potentially leading to the creation of derivatives with enhanced properties for specific applications. psu.edu This makes this compound and its relatives important subjects in the broader search for next-generation antimicrobials. researchgate.netasm.org

Combination Strategies with Other Antimicrobial Agents (Non-Clinical Focus)

The exploration of combination strategies involving this compound with other antimicrobial agents is a promising area of non-clinical research, driven by the global challenge of antimicrobial resistance. nih.govresearchgate.net The primary goals of these strategies are to broaden the spectrum of activity, enhance bactericidal efficacy through synergistic interactions, and potentially reduce the emergence of resistant bacterial strains. nih.govnih.gov Research in this domain focuses on combinations with other bacteriocins and conventional antibiotics.

This compound is itself a prime example of antimicrobial synergy. It is a two-component lantibiotic, comprising two distinct peptides, this compoundα and this compoundβ. nih.govasm.org These peptides, when used individually, exhibit weak or no antimicrobial activity. However, when combined in approximately equimolar amounts, they act synergistically to create a potent bactericidal effect against susceptible strains like Staphylococcus aureus and Micrococcus luteus. nih.govasm.orgresearchgate.net This inherent synergistic mechanism is fundamental to its function.

A notable non-clinical investigation has demonstrated the potential for creating novel antimicrobial combinations by pairing components of different two-component lantibiotics. A study on the relatedness between this compound and another lantibiotic, Lacticin 3147 (composed of peptides LtnA1 and LtnA2), revealed that their components could be interchanged to produce a powerful antimicrobial effect. nih.gov When the peptides were cross-combined—LtnA1 with C55β and C55α with LtnA2—the new pairings displayed a synergistic bactericidal effect against the indicator strain Lactococcus lactis HP. nih.gov This finding suggests that despite structural differences, these peptides can cooperate, likely because they share a common target in the bacterial cell, Lipid II, which is crucial for cell wall synthesis. nih.gov This interchangeability opens a pathway for designing new, potent antimicrobial combinations in a laboratory setting.

The following table summarizes the results from the cross-complementation assays between the components of this compound and Lacticin 3147, demonstrating their synergistic activity.

Peptide CombinationTarget OrganismObserved EffectReference
This compoundα + this compoundβLactococcus lactis HPSynergistic Inhibition nih.gov
Lacticin 3147 LtnA1 + Lacticin 3147 LtnA2Lactococcus lactis HPSynergistic Inhibition nih.gov
Lacticin 3147 LtnA1 + this compoundβLactococcus lactis HPSynergistic Inhibition (Cross-Complementation) nih.gov
This compoundα + Lacticin 3147 LtnA2Lactococcus lactis HPSynergistic Inhibition (Cross-Complementation) nih.gov

While specific studies detailing the synergistic effects of this compound with conventional antibiotics are not extensively documented, the broader principle of combining bacteriocins with antibiotics is well-established as an effective strategy against drug-resistant pathogens. nih.govfrontiersin.org For instance, studies on other bacteriocins have shown that they can significantly lower the Minimum Inhibitory Concentration (MIC) of antibiotics like penicillin, erythromycin, and chloramphenicol (B1208) against resistant strains. nih.govfrontiersin.org This potentiation is often attributed to the bacteriocin's ability to disrupt the bacterial cell membrane, thereby facilitating the entry of the antibiotic to its intracellular target. Given that this compound also acts on the cell membrane, it is a strong candidate for similar synergistic applications. Such combinations could help restore the efficacy of older antibiotics against which resistance has developed and reduce the required concentrations, thereby minimizing potential toxicity. nih.govresearchgate.net

Future Research Directions and Unanswered Questions Regarding Staphylococcin C55

Further Elucidation of Regulatory Networks Governing Staphylococcin C55 Production

A comprehensive understanding of the regulatory mechanisms that control the production of this compound is fundamental for optimizing its yield and potential applications. Future research should focus on delineating the intricate network of regulatory elements that govern the expression of the this compound biosynthetic gene cluster. While the genetic determinants for its production are known to be located on a plasmid, the precise signals and pathways that trigger its synthesis remain largely uncharacterized. nih.gov

Key areas for investigation include the role of quorum-sensing systems, such as the accessory gene regulator (agr) system, which is a central regulator of virulence in Staphylococcus aureus. nih.govnih.govresearchgate.netresearchgate.netyoutube.com It is plausible that the production of this compound is cell-density dependent, allowing for a coordinated release of the bacteriocin (B1578144) when the bacterial population reaches a critical threshold. Furthermore, the involvement of two-component regulatory systems, which allow bacteria to sense and respond to environmental stimuli, warrants thorough investigation. asm.orgelsevierpure.comasm.orgnih.gov Identifying the specific environmental cues (e.g., nutrient availability, presence of competing bacteria, host factors) that induce or repress this compound production will be crucial.

Comprehensive Analysis of this compound Interaction with Diverse Microbiome Components

The impact of this compound extends beyond its direct antimicrobial activity against susceptible strains. Its interaction with the complex and diverse microbial communities of the human microbiome is a critical area for future investigation. Research should aim to understand how this compound influences the composition and dynamics of the skin and gut microbiota. diva-portal.orgsci-hub.senih.govcolumbia.eduescholarship.orgnih.govnih.govnih.govresearchgate.netmdpi.com

Studies should explore whether this compound can selectively inhibit the growth of pathogenic staphylococci while preserving the beneficial commensal flora. This selective activity would be a significant advantage over broad-spectrum antibiotics. Furthermore, investigating the potential for synergistic or antagonistic interactions between this compound and other antimicrobial peptides or metabolites produced by microbiome members could reveal novel combination therapies. sci-hub.se Understanding these complex ecological interactions will be vital for predicting the in vivo efficacy and potential off-target effects of this compound.

Advanced Structural Studies for High-Resolution Molecular Understanding

A detailed, high-resolution three-dimensional structure of this compound is essential for a complete understanding of its mechanism of action and for guiding rational engineering efforts. While preliminary studies using techniques like X-ray diffraction have provided some initial insights, more advanced structural biology approaches are needed. worldwidejournals.comualberta.caindexcopernicus.comadelaide.edu.au

Future research should employ techniques such as high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography to determine the precise atomic structure of this compound. Cryo-electron microscopy (cryo-EM) could also be a powerful tool, particularly for visualizing the interaction of this compound with the cell membrane of target bacteria. A high-resolution structure will illuminate the key amino acid residues involved in its antimicrobial activity, receptor binding, and stability, providing a critical blueprint for targeted modifications.

Targeted Engineering for Enhanced Potency, Stability, and Spectrum

With a detailed structural understanding, the targeted engineering of this compound to improve its therapeutic properties becomes a feasible and exciting prospect. Future research should focus on protein engineering strategies to enhance its potency, stability, and spectrum of activity.

Site-directed mutagenesis can be employed to substitute specific amino acid residues to improve antimicrobial efficacy or to broaden its activity against a wider range of pathogens. Engineering efforts could also focus on increasing the stability of the peptide, making it more resistant to proteolytic degradation in biological environments. Furthermore, modifications to enhance its solubility and pharmacokinetic properties will be crucial for its development as a therapeutic agent. Lessons learned from the engineering of other bacteriocins, such as lysostaphin, can provide a valuable conceptual framework for these endeavors.

Exploration of Novel Biosynthetic Pathways and Associated Enzymes

The biosynthesis of this compound involves a series of enzymatic modifications that are critical for its final structure and activity. While the main components of its biosynthetic gene cluster have been identified, a deeper exploration of the associated enzymes and their functions is necessary. uni-tuebingen.deconsensus.app

Future research should focus on the detailed characterization of each enzyme in the biosynthetic pathway, including their substrate specificity and catalytic mechanisms. nih.govfrontiersin.org This could lead to the discovery of novel enzymatic activities and provide insights into the biosynthesis of other lantibiotics. A thorough understanding of the biosynthetic machinery will be essential for heterologous expression and large-scale production of this compound and its engineered variants.

Application of Genome-Mining Technologies for Related Bacteriocins

The advent of next-generation sequencing and sophisticated bioinformatics tools has revolutionized the discovery of novel natural products. Genome-mining technologies should be systematically applied to identify novel bacteriocins with structural or functional similarities to this compound. nih.govnih.govasm.orgresearchgate.netoaepublish.comnih.govmdpi.combio.toolsnih.govresearchgate.netresearchgate.netbeilstein-archives.orgasm.orgsemanticscholar.orgmdpi.com

Bioinformatic platforms such as BAGEL and antiSMASH can be used to screen the rapidly expanding genomic databases of Staphylococcus species and other bacteria for biosynthetic gene clusters encoding for lantibiotics. nih.govoaepublish.comnih.govbio.toolsasm.org This approach has the potential to uncover a wealth of novel bacteriocins with unique properties and therapeutic potential. Comparative genomic analysis of these newly discovered gene clusters with that of this compound can provide valuable insights into the evolution and diversity of these antimicrobial peptides.

Ecological Impact Assessment in Complex Biological Systems

Before this compound can be considered for therapeutic applications, a thorough assessment of its ecological impact in complex biological systems is imperative. Future research must evaluate the broader consequences of introducing this compound into a microbial ecosystem.

Q & A

Q. What are the structural and functional characteristics of Staphylococcin C55, and how do its components synergize?

this compound is a two-component lantibiotic comprising peptides C55α (3,339 Da) and C55β (2,993 Da) . These peptides act synergistically at equimolar concentrations to inhibit Gram-positive bacteria like Staphylococcus aureus and Micrococcus luteus. Individually, they exhibit minimal activity, but combined, they form pores via lipid II binding (C55α) and membrane disruption (C55β) . Purification involves ammonium sulfate precipitation, XAD-2 chromatography, and reversed-phase C8/C18 chromatography, yielding >300-fold activity enhancement .

Q. What experimental methods are used to assess this compound’s antimicrobial spectrum?

Standardized bioassays using indicator strains (e.g., Listeria, Bacillus, Enterococcus) are employed. Activity is tested via agar diffusion or broth microdilution. Note that crude supernatants may lack activity against certain strains (e.g., E. coli), but concentrated peptide preparations show broader inhibition . Researchers must validate activity using purified peptides at nanomolar ranges (10–100 nM) to avoid false negatives .

Q. How is this compound biosynthesized, and what genetic elements regulate its production?

Biosynthesis involves two structural genes (sacαA and sacβA), two modification enzymes (sacM1, sacM2), and a transport system (sacT). The 32-kb plasmid in S. aureus C55 is critical; plasmid loss abolishes production . Heterologous expression requires co-expression of both modification enzymes, as each LanM protein specifically modifies one peptide .

Advanced Research Questions

Q. How do evolutionary divergences in this compound’s structural and regulatory genes inform its functional adaptation?

Comparative genomics reveals that C55α shares 86% identity with lacticin 3147’s LtnA1, while C55β shares only 55% identity with LtnA2, suggesting differential evolutionary pressures . The α-peptide’s slow divergence (14.7 substitution events vs. 67 for β) implies structural conservation for lipid II binding, whereas β-peptide variability may reflect niche-specific membrane-targeting adaptations . Bioinformatic tools like BLASTp and Clustal Omega can identify conserved motifs in LanM enzymes (e.g., 44–48% identity between lacticin and Staphylococcin modification proteins) .

Q. What experimental challenges arise in studying cross-complementation between this compound and related lantibiotics?

Cross-complementation assays (e.g., substituting lacticin 3147 peptides with C55α/β) require nanomolar precision to detect synergy. For example, C55α partially complements lacticin 3147’s LtnA2-deficient mutants but with reduced efficacy . Researchers must account for divergent modification enzymes; sacM1 and sacM2 cannot fully replace lacticin’s ltnM1/ltnM2 due to functional specialization .

Q. How do contradictions in reported activity spectra of this compound arise, and how can they be resolved?

Discrepancies occur between studies using crude supernatants versus purified peptides. For instance, S. aureus C55 supernatants lack activity against Enterococcus, but purified peptides inhibit these strains . Methodological solutions include:

  • Confirming peptide integrity via MALDI-TOF .
  • Using standardized peptide concentrations (e.g., 1:1 molar ratio) .
  • Validating plasmid retention in production strains via PCR .

Q. What strategies optimize heterologous expression of this compound in non-native hosts?

Successful expression requires:

  • Co-cloning sacαA/sacβA with sacM1/sacM2 in a compatible vector (e.g., pETDuet) .
  • Using Lactococcus lactis or Bacillus subtilis as hosts for post-translational modification .
  • Monitoring pore formation via membrane depolarization assays (e.g., DiSC3(5) fluorescence) .

Q. How do this compound’s biosynthetic gene clusters (BGCs) compare to other two-component lantibiotics?

this compound’s BGC shares 70% homology with Bacillus cabrialesii BH5/BH6 BGCs, with conserved α-peptide C-terminal regions (83% identity to plantaricin C) . Divergent β-peptide sequences (e.g., 62% identity to lacticin 3147 A2) suggest modular evolution, where α-peptides retain core lipid II-binding functions, while β-peptides diversify for target specificity .

Methodological Guidelines

  • Purification : Use multi-step chromatography (XAD-2 → C8 → C18) to isolate active peptides .
  • Activity Assays : Include M. luteus as a sensitive indicator strain; test synergism at 1:1–1:10 peptide ratios .
  • Genetic Analysis : Annotate BGCs using antiSMASH and compare with lacticin 3147 (Accession: AJ132344) .

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